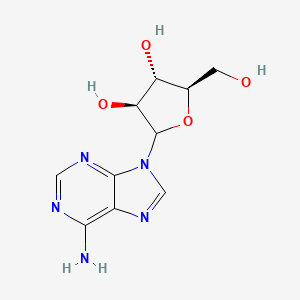
9-Arabinofuranosyladenine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 9-Arabinofuranosyladenine involves several key steps. Initially, it was synthesized through the conversion of a xylonucleoside to this compound . A more scalable method was later developed, involving the condensation of 2,3,5-tri-O-benzyl-D-arabinofuranosyl chloride with N-benzoyladenine . Industrial production methods have also been explored, including the use of bacterial cells capable of adenine transarabinosylation . Optimal reaction conditions for this method include a pH of 6.75, a temperature of 60°C, and specific concentrations of cytosine arabinoside and adenine .
Chemical Reactions Analysis
9-Arabinofuranosyladenine undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are less common for this compound.
Substitution Reactions: Common reagents include cytosine arabinoside and adenine.
Enzymatic Reactions: It is subject to enzymatic conversion to 9-β-D-arabinofuranosylhypoxanthine, which limits its effectiveness.
Scientific Research Applications
9-Arabinofuranosyladenine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying nucleoside analogs and their reactions.
Biology: It has been shown to inhibit DNA synthesis in purine-deficient strains of Escherichia coli.
Medicine: It is used as an antiviral agent against herpes simplex and varicella-zoster viruses.
Industry: Its derivatives are used in the development of more soluble and effective antiviral drugs.
Mechanism of Action
The mechanism of action of 9-Arabinofuranosyladenine involves its conversion to its active triphosphate form, ara-ATP . This active form inhibits viral DNA polymerase by competing with dATP, leading to the formation of faulty DNA . This inhibition interferes with the synthesis of viral DNA, thereby exerting its antiviral effects .
Comparison with Similar Compounds
9-Arabinofuranosyladenine is unique among nucleoside analogs due to its specific antiviral properties and its ability to inhibit DNA synthesis. Similar compounds include:
2′-Deoxyadenosine: Another nucleoside analog with similar inhibitory effects on DNA synthesis.
9-β-D-Xylofuranosyladenine: A related compound with similar but less potent antiviral properties.
Cytosine Arabinoside: Used as a donor of arabinose residues in the synthesis of this compound.
Properties
CAS No. |
2006-02-2 |
|---|---|
Molecular Formula |
C10H13N5O4 |
Molecular Weight |
267.24 g/mol |
IUPAC Name |
(3S,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7+,10?/m1/s1 |
InChI Key |
OIRDTQYFTABQOQ-KBNQYOMWSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3[C@H]([C@@H]([C@H](O3)CO)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


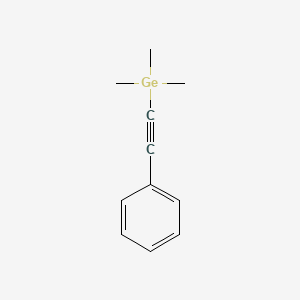
![4-amino-12,12-dimethyl-5-(2-methylpropyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14158056.png)

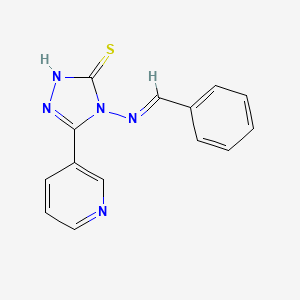
![1-benzyl-2-phenyl-1H-imidazo[1,2-a]benzimidazole](/img/structure/B14158066.png)

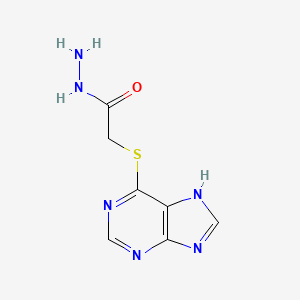
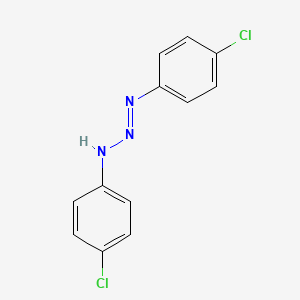
![1-[3-Heptoxy-2,2-bis(heptoxymethyl)propoxy]heptane](/img/structure/B14158090.png)

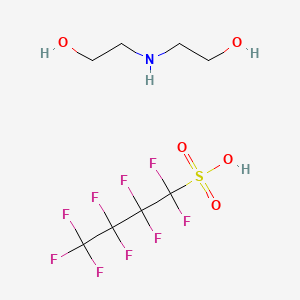
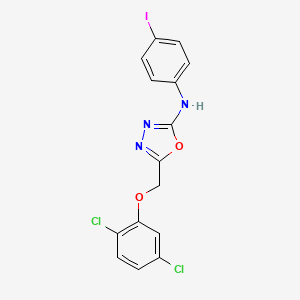
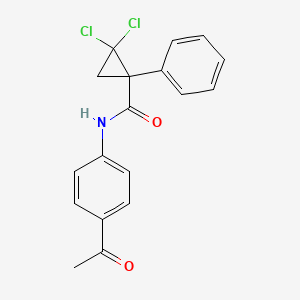
![2-[4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl]-3-phenylquinoxaline](/img/structure/B14158123.png)
